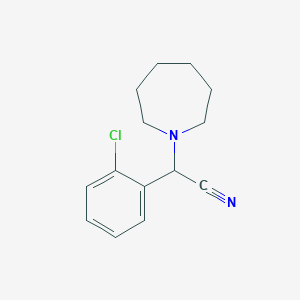
3-(3-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as synthetic stimulants. The chemical structure of MDPV is similar to that of other synthetic cathinones, such as methcathinone and mephedrone. MDPV is a highly potent and addictive drug that has been associated with a range of adverse effects, including psychosis, seizures, and death. In recent years, MDPV has gained notoriety as a designer drug and has become a significant public health concern.
作用機序
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. This mechanism of action leads to increased levels of these neurotransmitters in the brain, resulting in a range of physiological and psychological effects. MDPV has been shown to produce effects similar to those of cocaine and amphetamines, including euphoria, increased energy, and increased sociability.
Biochemical and Physiological Effects:
MDPV has a range of biochemical and physiological effects on the body. It increases the release of dopamine, norepinephrine, and serotonin, leading to increased heart rate, blood pressure, and body temperature. MDPV also affects the central nervous system, leading to a range of psychological effects, including euphoria, increased sociability, and increased energy. However, MDPV has also been associated with a range of adverse effects, including psychosis, seizures, and death.
実験室実験の利点と制限
MDPV has several advantages and limitations for use in lab experiments. Its high potency and selectivity make it a valuable tool for studying the dopamine transporter and its role in the brain. However, MDPV's psychoactive properties and potential for abuse make it unsuitable for use in human studies. Additionally, the synthesis of MDPV is complex and requires specialized knowledge and equipment, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on MDPV. One area of interest is the development of novel therapeutics based on the structure of MDPV. Another area of interest is the development of new analytical methods for detecting MDPV in biological samples. Finally, research is needed to better understand the long-term effects of MDPV on the brain and body, as well as the mechanisms underlying its addictive properties.
合成法
MDPV is synthesized from piperonal, a naturally occurring organic compound found in plants such as pepper and dill. The synthesis of MDPV involves several steps, including the conversion of piperonal to 3,4-methylenedioxyphenyl-2-propanone (MDP2P) and subsequent reduction of MDP2P to MDPV. The synthesis of MDPV is a complex process that requires specialized knowledge and equipment and is often carried out in clandestine laboratories.
科学的研究の応用
MDPV has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that MDPV has a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes MDPV a promising candidate for the treatment of disorders such as attention deficit hyperactivity disorder (ADHD) and depression.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
3-(3-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-5-4-8-15(9-10)13-11-6-2-3-7-12(11)14(16)17-13/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChIキー |
JYKDZGJVWHHXFP-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2C3=CC=CC=C3C(=O)O2 |
正規SMILES |
CC1CCCN(C1)C2C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(2-furyl)-2-(4-morpholinyl)ethyl]propanamide](/img/structure/B241202.png)
![isobutyl [(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B241216.png)
![Ethyl 5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B241220.png)



![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![butyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B241241.png)

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)